3-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
Significance of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) as a Core Scaffold in Medicinal Chemistry
The 7-azaindole (B17877) framework is recognized as a "privileged structure" in drug discovery. rsc.org This is attributed to its ability to mimic the purine (B94841) and indole (B1671886) systems, which are prevalent in biologically active molecules. rsc.org The nitrogen atom in the pyridine (B92270) ring of 7-azaindole can act as a hydrogen bond acceptor, while the NH group of the pyrrole (B145914) ring can serve as a hydrogen bond donor. rsc.orgacs.org This dual functionality allows 7-azaindole derivatives to effectively bind to the hinge region of various protein kinases, which are crucial targets in cancer therapy. rsc.orgacs.orgnih.gov
The versatility of the 7-azaindole scaffold is further enhanced by the five potential sites for chemical modification, allowing for the fine-tuning of pharmacological properties. rsc.org This has led to the development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib (B611658), which targets B-RAF kinase in the treatment of melanoma. rsc.orgnih.gov The ability of 7-azaindole-based compounds to cover a broad spectrum of the human kinome underscores their therapeutic potential. acs.org
Overview of the Chemical Compound 3-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine within the Pyrrolo[2,3-b]pyridine Chemical Space
Within the diverse family of 7-azaindole derivatives, this compound stands out as a key intermediate in the synthesis of more complex and biologically active molecules. While specific data for this compound is limited in publicly available literature, its structural features suggest significant potential for further chemical exploration. The presence of a chlorine atom at the 3-position and an amine group at the 4-position of the 7-azaindole core provides reactive handles for various chemical transformations.
The chloro group can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. arkat-usa.org Similarly, the amino group can participate in reactions such as amide bond formation or further functionalization. These reactive sites make this compound a valuable building block for creating libraries of compounds for drug screening.
Below is a table summarizing the key properties of the parent compound, 1H-pyrrolo[2,3-b]pyridine, to provide context for its derivatives.
| Property | Value |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine |
| Synonyms | 7-Azaindole |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| pKa | 4.59 |
This table presents general information for the parent 7-azaindole scaffold.
While detailed research findings specifically on this compound are not extensively documented, its role as a precursor is evident in the synthesis of more complex kinase inhibitors. For instance, related structures like 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine have been utilized in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which have shown inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R), a target in cancer therapy. nih.gov This highlights the strategic importance of halogenated and aminated 7-azaindoles in the development of targeted therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOFUICAGAGXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269559 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-06-0 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Amine and Its Analogs
Strategies for 1H-Pyrrolo[2,3-b]pyridine Core Scaffold Construction
The formation of the foundational 1H-pyrrolo[2,3-b]pyridine core is the initial and crucial phase in the synthesis of the target compound and its derivatives.
Cyclization Reactions in Pyrrolo[2,3-b]pyridine Ring System Formation
The construction of the bicyclic 1H-pyrrolo[2,3-b]pyridine system can be achieved through various cyclization strategies. These methods often involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. researchgate.net One established method involves a cyclo-condensation reaction. For instance, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents like acetylacetone, ethyl cyanoacetate, or malononitrile (B47326) in the presence of hydrochloric acid can yield substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net The mechanism for some of these transformations involves an initial addition of the pyrrole amino group to a cyano group of the reaction partner, leading to an imine intermediate which then undergoes cyclization to form the pyridine ring. researchgate.net
Another approach involves modifications of classical indole (B1671886) syntheses, such as the Madelung and Fischer indole syntheses, which have been adapted for the preparation of 2-, 3-, and 4-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org Additionally, transition metal-free one-pot reactions of secondary alcohols with 2-aminoalcohols, proceeding via an Oppenauer oxidation followed by condensation and oxidative cyclization, provide a route to substituted NH-pyrroles, a related structural motif. organic-chemistry.org
A plausible mechanism for the formation of certain pyrrolo[2,3-b]pyridine derivatives involves the deprotonation of a positively charged iminium intermediate to a neutral imine, which is then followed by cyclization with a cyano group. researchgate.net
Functionalization Approaches for Halogenation at C-3 and Amination at C-4
Direct and selective functionalization of the 1H-pyrrolo[2,3-b]pyridine core is essential for introducing the key chloro and amino substituents.
The halogenation of the 1H-pyrrolo[2,3-b]pyridine scaffold predominantly occurs at the 3-position. rsc.org This is a form of electrophilic aromatic substitution. Reagents such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) can be used for this purpose. nih.gov For instance, a one-pot reaction sequence involving pyridyl ring opening, halogenation with NIS or NBS, and subsequent ring closing can afford 3-halopyridines. nih.gov
The introduction of an amino group at the C-4 position is another critical step. A direct C4-selective amination of pyridines can be achieved via a nucleophilic substitution of hydrogen (SNH). nih.gov This method can proceed through a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with aqueous ammonia (B1221849) to yield the 4-aminopyridine (B3432731) product. nih.gov In the context of the pyrrolo[2,3-b]pyridine system, amination at C-4 can be accomplished through methods like the Buchwald-Hartwig amination, especially on a pre-halogenated scaffold. nih.govnih.gov
Advanced Synthetic Transformations for Derivatization of 1H-Pyrrolo[2,3-b]pyridine
Further derivatization of the 1H-pyrrolo[2,3-b]pyridine scaffold is commonly achieved through advanced synthetic transformations, including cross-coupling reactions and further electrophilic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the 1H-pyrrolo[2,3-b]pyridine core.
The Suzuki-Miyaura coupling is frequently employed to form carbon-carbon bonds. This reaction typically involves the coupling of a halo- or triflyloxy-substituted pyrrolo[2,3-b]pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netlibretexts.org For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully demonstrated. nih.govnih.gov The reaction of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with various phenylboronic acids using a palladium catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ and a base such as K₂CO₃ affords the corresponding 2-aryl derivatives. nih.gov
The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the introduction of diverse amino groups. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.org A key application is the amination at the C-4 position of a 4-chloropyrrolopyridine derivative. nih.govnih.gov For example, the reaction of a 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine with a secondary amine using a palladium catalyst can furnish the desired 4-amino product. nih.gov The choice of ligand, such as RuPhos, can be critical for the success of these aminations. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Reaction Type | Substrate | Reagents | Product | Reference |
| Suzuki-Miyaura | 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid, Pd₂(dba)₃, K₂CO₃, 1,4-dioxane/water | 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Suzuki-Miyaura | 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid, Pd₂(dba)₃, K₂CO₃, 1,4-dioxane/water | 4-chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Buchwald-Hartwig Amination | 4-chloro-2-aryl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Secondary amine, Pd catalyst (e.g., with RuPhos ligand) | 4-amino-2-aryl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
SEM: Trimethylsilylethoxymethyl
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Scaffold (e.g., Nitration, Halogenation)
The electron-rich nature of the pyrrole ring within the 1H-pyrrolo[2,3-b]pyridine system makes it susceptible to electrophilic aromatic substitution. pearson.comaklectures.com These reactions typically occur with high regioselectivity at the C-3 position. rsc.org
Halogenation at the C-3 position is a common transformation. Besides the use of N-halosuccinimides, direct iodination can be achieved. For example, treatment of 1-substituted Grignard derivatives of 1H-pyrrolo[2,3-b]pyridines with iodine can yield 3-iodo compounds. rsc.org
Nitration of 1H-pyrrolo[2,3-b]pyridines also predominantly takes place at the C-3 position, although instances of nitration at the C-2 position have been observed. rsc.org Other electrophilic substitutions such as nitrosation and reactions with Mannich bases also show a preference for the C-3 position. rsc.org
Table 2: Electrophilic Aromatic Substitution Reactions on 1H-Pyrrolo[2,3-b]pyridines
| Reaction | Reagent | Position of Substitution | Reference |
| Nitration | Nitrating agents | Predominantly C-3 | rsc.org |
| Bromination | Brominating agents | Predominantly C-3 | rsc.org |
| Iodination | Iodinating agents | Predominantly C-3 | rsc.org |
| Nitrosation | Nitrosating agents | Predominantly C-3 | rsc.org |
Protecting Group Strategies and Deprotection Challenges (e.g., Trimethylsilylethoxymethyl (SEM) Deprotection)
The use of protecting groups is often necessary to mask reactive sites, such as the pyrrole nitrogen, during multi-step syntheses. google.com The trimethylsilylethoxymethyl (SEM) group is a commonly employed protecting group for the pyrrole nitrogen in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. nih.govnih.govnih.gov
The SEM group is introduced to protect the N-H of the pyrrole ring, preventing unwanted side reactions during subsequent transformations like cross-coupling reactions. nih.gov However, the removal of the SEM group can present significant challenges. nih.govnih.gov The deprotection step can be problematic, sometimes leading to the formation of unexpected side products. nih.gov For instance, the release of formaldehyde (B43269) during SEM deprotection has been reported to give rise to various byproducts, including a tricyclic eight-membered 7-azaindole (B17877). nih.gov
The choice of protecting group and the conditions for its removal must be carefully considered to ensure the successful synthesis of the final target compound. google.com
Regioselective Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, often requires precise control of regioselectivity to achieve the desired substitution pattern on the bicyclic core. The literature highlights several strategies, primarily centered around the construction of the pyrrole ring onto a pre-functionalized pyridine core.
A significant challenge in the synthesis of compounds like 3-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is the selective introduction of substituents at specific positions. One effective strategy involves a sequence of cross-coupling reactions on a di-halogenated pyrrolopyridine intermediate. For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been successfully achieved starting from a 2-iodo-4-chloropyrrolopyridine scaffold. nih.gov This approach leverages the differential reactivity of the halogen atoms, allowing for a chemoselective Suzuki-Miyaura cross-coupling to introduce an aryl group at the C-2 position. nih.gov Following this, a Buchwald-Hartwig amination is employed to install the amine group at the C-4 position. nih.gov The success of this latter step often necessitates the use of protecting groups on the pyrrole nitrogen, such as the trimethylsilylethoxymethyl (SEM) group, to ensure efficient reaction and prevent side-product formation. nih.gov
Alternative regioselective strategies often begin with substituted aminopyridines. nih.gov The Larock indole synthesis, a palladium-catalyzed annulation, has been adapted for azaindole synthesis. nih.gov Another prominent method is the Sonogashira coupling of a terminal alkyne with a halo-aminopyridine, followed by a cyclization step to form the pyrrole ring. nih.govorganic-chemistry.orgnih.gov The choice of catalyst, base, and reaction conditions, including the use of microwave irradiation, can significantly influence the efficiency and regioselectivity of the cyclization. nih.govresearchgate.net For example, iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation has been reported as a rapid and economical method for preparing 7-azaindole derivatives. nih.gov
The table below summarizes various regioselective synthetic approaches for 1H-pyrrolo[2,3-b]pyridine derivatives.
| Synthetic Strategy | Starting Materials | Key Reactions | Catalyst/Reagents | Reference |
| Sequential Cross-Coupling | 2-Iodo-4-chloropyrrolopyridine, Arylboronic acid, Amine | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(PPh₃)₄, RuPhos, K₂CO₃ | nih.gov |
| Sonogashira Coupling & Cyclization | 2-Amino-3-iodopyridine, Terminal Alkynes | Sonogashira Coupling, C-N Cyclization | Pd-catalysts, CuI, 18-crown-6, K-t-BuO | organic-chemistry.org |
| Iron-Catalyzed Cyclization | 3-Iodo-pyridin-2-ylamine, Terminal Alkynes | Sonogashira Coupling, Cyclization | Fe(acac)₃ | nih.govresearchgate.net |
| Acid-Catalyzed Cyclization | 3-Alkynyl-2-aminopyridines | Intramolecular Cyclization | Acidic conditions | nih.gov |
Chemoenzymatic Synthesis Approaches for 1H-Pyrrolo[2,3-b]pyridine Derivatives
Chemoenzymatic synthesis, which integrates enzymatic and chemical transformations, offers advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. However, a review of the available scientific literature indicates that specific chemoenzymatic routes for the synthesis of this compound or its close analogs are not extensively reported. While enzymes are widely used in the synthesis of various nitrogen-containing heterocycles, their application to the 7-azaindole scaffold appears to be a less explored area of research at present. The development of novel biocatalysts or the application of existing ones, such as transaminases or oxidoreductases, could potentially offer new, efficient pathways to these valuable compounds in the future.
Scalable Synthesis and Process Chemistry Considerations for Research Scale Production
The transition from a laboratory-scale synthesis to a larger, research-scale production of this compound and its analogs requires careful consideration of process chemistry principles to ensure safety, efficiency, and reproducibility. While specific process chemistry for the title compound is not widely published, valuable insights can be drawn from the scalable synthesis of related 7-azaindole intermediates, such as 5-nitro-7-azaindole. acs.org
A key consideration is the selection of a robust and economical synthetic route. For instance, a metal-free cycloisomerization of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine (B8487062) has been developed and successfully demonstrated on a multi-kilogram scale. acs.org This approach avoids costly and potentially toxic heavy metals, which simplifies purification and reduces waste. acs.org
Key Process Chemistry Considerations:
Safety: The handling of reagents like n-BuLi, which is used in some azaindole syntheses for lithiation, requires strict temperature control and inert atmosphere conditions, posing challenges on a larger scale. acs.org Routes that avoid such hazardous reagents are preferable.
Cost-Effectiveness: The cost of starting materials, catalysts (e.g., palladium vs. iron), and solvents is a major factor. nih.gov Developing routes that utilize cheaper catalysts or are catalyst-free is a significant goal. acs.org
Process Parameters: Optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield and purity while minimizing side-product formation. acs.org Challenges in deprotection steps, such as the removal of a SEM group which can release formaldehyde and lead to side products, must be carefully managed. nih.gov
Work-up and Purification: The chosen method should allow for straightforward isolation and purification of the final product. Crystallization is often preferred over chromatography for large-scale production due to its efficiency and lower solvent consumption.
Scalability: The developed method must be transferable from small to large-scale equipment without significant loss of yield or purity. A successful multi-kilogram scale synthesis of 5-nitro-7-azaindole validates the scalability of the chosen synthetic pathway. acs.org
The table below outlines some of the challenges and solutions encountered in scaling up the synthesis of azaindole derivatives.
| Challenge | Potential Solution | Example/Reference |
| Use of Hazardous Reagents (e.g., n-BuLi) | Develop alternative routes avoiding pyrophoric or highly reactive chemicals. | Metal-free cycloisomerization for 5-nitro-7-azaindole synthesis. acs.org |
| Cost of Precious Metal Catalysts (e.g., Pd) | Utilize less expensive catalysts like iron or develop catalyst-free methods. | Iron-catalyzed cyclization for 7-azaindole synthesis. nih.gov |
| Side-Product Formation during Deprotection | Optimize deprotection conditions; select alternative protecting groups. | Challenges with SEM-deprotection leading to side products. nih.gov |
| Purification on Large Scale | Develop crystallization-based purification methods instead of chromatography. | A common goal in process chemistry to improve efficiency. |
Structure Activity Relationship Sar Studies of 3 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Amine and Its Derivatives
Positional Scanning and Substituent Effects on Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Systematic modifications of the 1H-pyrrolo[2,3-b]pyridine core have yielded significant insights into how the position and nature of substituents influence biological activity. The core itself, particularly the pyrrole (B145914) NH and the pyridine (B92270) nitrogen, is often essential for forming key hydrogen bond interactions with target proteins.
Research into Janus kinase 3 (JAK3) inhibitors revealed the importance of substitutions at the C4 and C5 positions. In one study, introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring dramatically increased JAK3 inhibitory activity. rsc.org This highlights the synergistic effect of having appropriate functional groups at these specific locations to enhance potency.
For inhibitors of phosphodiesterase 4B (PDE4B), SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives showed that the nature of the amide substituent is critical. The ring size and hydrophobicity of the amide portion significantly impact both the potency and the selectivity of the compounds against PDE4B over the PDE4D isoform. nih.gov For instance, a derivative featuring a 3,3-difluoroazetidine (B2684565) ring on the amide demonstrated high inhibitory activity and a 6-fold selectivity over PDE4D. nih.gov
In the context of c-Met kinase inhibitors, studies on aromatic hydrazone derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety indicated that phenyl hydrazone derivatives were generally more active than heterocyclic hydrazone derivatives. nih.gov Further exploration of fibroblast growth factor receptor (FGFR) inhibitors showed that compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent activity against FGFR1, 2, and 3. nih.gov
The table below summarizes the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various targets, illustrating the impact of different substitution patterns.
| Compound | Target | Substituents | Activity (IC₅₀) |
| 14c | JAK3 | C4-cyclohexylamino, C5-carbamoyl | Potent Inhibition |
| 11h | PDE4B | 2-carboxamide with 3,3-difluoroazetidine | 0.14 µM |
| 7c | c-Met | Phenyl hydrazone moiety | 0.506 µM |
| 4h | FGFR1 | Specific aryl and other groups | 7 nM |
| 4h | FGFR2 | Specific aryl and other groups | 9 nM |
| 4h | FGFR3 | Specific aryl and other groups | 25 nM |
This table is for illustrative purposes and combines data from multiple studies to show general SAR trends.
Bioisosteric Replacements of the 1H-Pyrrolo[2,3-b]pyridine Moiety
Bioisosterism, the strategy of replacing one functional group or scaffold with another that has similar physical or chemical properties, is a powerful tool in drug design. nih.gov In the context of the 1H-pyrrolo[2,3-b]pyridine scaffold, this approach has been used to modulate activity, selectivity, and pharmacokinetic properties.
In the development of PDE4B inhibitors, a "scaffold-hopping" experiment compared several bicyclic cores. Replacing an imidazole (B134444) moiety with a thieno[2,3-b]pyrazine (B153567) resulted in an inactive compound. However, moving to the 1H-pyrrolo[2,3-b]pyridine core led to a significant increase in potency, demonstrating its superiority as a scaffold for this particular target. nih.gov
Conversely, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core can itself be replaced by bioisosteres like 1H-pyrazolo[3,4-b]pyridine (7-azaindazole) to explore different chemical space and interactions. In a study on c-Met inhibitors, derivatives of both scaffolds were synthesized and evaluated, with some compounds from each series showing promise. mdpi.com Similarly, researchers investigating RET kinase inhibitors explored thieno[2,3-d]pyrimidine (B153573) as a bioisostere of pyrrolo[2,3-d]pyrimidine to assess its effect on inhibitory activity. nih.gov
The rationale for these replacements often involves altering the electronic properties and hydrogen bonding capacity of the core. For example, pyridine is a common bioisostere for a benzene (B151609) ring, as it can introduce a hydrogen bond acceptor and improve properties like aqueous solubility. acs.org Applying this principle, the pyrrolopyridine core can be seen as a bioisostere of an indole (B1671886), with the pyridine nitrogen offering an additional interaction point that is often crucial for activity in targets like kinases.
Key Pharmacophoric Features for Target Interaction in 1H-Pyrrolo[2,3-b]pyridine Analogs
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a key pharmacophore, particularly for kinase inhibition, due to its ability to mimic the adenine (B156593) ring of ATP and form critical hydrogen bonds within the ATP-binding pocket. enamine.net
A consistent pharmacophoric feature across many kinase inhibitors based on this scaffold is the hydrogen bond formation between the pyrrole N-H (at position 1) and the pyridine nitrogen (at position 7) with the "hinge" region of the kinase. This bidentate hydrogen bonding pattern anchors the inhibitor in the active site. For example, docking studies of JAK3 inhibitors confirmed the importance of these interactions for potent activity. rsc.org
Beyond the core interactions, the substituents at various positions provide specificity and additional binding affinity:
The 4-amino group , as present in the parent compound, often serves as a key hydrogen bond donor or as an attachment point for larger side chains that occupy adjacent pockets of the binding site.
Substituents at the C3 position , such as the chloro group in the title compound, can modulate the electronics of the ring system and occupy a specific hydrophobic pocket, enhancing potency.
Groups at the C5 position can extend into solvent-exposed regions or other sub-pockets, influencing both potency and selectivity. In the design of vemurafenib (B611658) analogs, the pyrrolopyridine core was retained while other parts of the molecule were modified, underscoring the core's role as the primary anchor. enamine.net
Molecular modeling and co-crystal structures have been instrumental in defining these features. For instance, analysis of FAK inhibitors revealed that the combination of substituents on the bicyclic template and the nature of the core itself have a significant impact on selectivity. researchgate.net
Impact of Stereochemistry on Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For derivatives of 1H-pyrrolo[2,3-b]pyridine that contain chiral centers, the spatial arrangement of substituents can lead to significant differences in biological activity between enantiomers or diastereomers.
While specific studies on the stereochemistry of 3-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives are not widely detailed, research on analogous scaffolds provides clear evidence of its importance. In the development of LRRK2 kinase inhibitors based on the related pyrrolo[2,3-d]pyrimidine core, the stereochemistry of N-substituted amines at the C4-position was a primary focus. The synthesis and evaluation of individual (R)- and (S)-isomers demonstrated that biological activity was highly dependent on the specific stereocenter, with one isomer often being significantly more potent than the other.
This differentiation arises because the three-dimensional structure of the binding site of a target protein is itself chiral. One enantiomer of a drug may fit optimally, making key interactions that lead to high affinity and efficacy, while the other enantiomer may fit poorly or not at all. Therefore, for any derivative of this compound that incorporates a chiral center, the separation and individual testing of the stereoisomers is a critical step in preclinical development to identify the most active and selective agent.
Structure-Property Relationships in the Context of Preclinical Research
Optimizing a lead compound involves not only enhancing its biological activity but also tuning its physicochemical properties to achieve a suitable pharmacokinetic profile. For derivatives of this compound, modifying the structure has profound effects on metabolic stability and oral bioavailability.
Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver. Poor metabolic stability can lead to high clearance and a short duration of action. Several strategies are employed to improve the metabolic stability of pyrrolopyridine derivatives.
One common approach is to identify metabolically labile sites—"soft spots"—and block them through structural modification. This can involve:
Introducing fluorine atoms: The carbon-fluorine bond is very strong and resistant to metabolic cleavage. Fluorine can be used to replace hydrogen at a site of oxidation.
Introducing N-tert-butyl groups: This bulky group can sterically hinder N-dealkylation, a common metabolic pathway for amines.
Replacing labile groups: For example, replacing a metabolically unstable ester linkage with a more robust amide group.
In a study of MELK inhibitors, an optimized 1H-pyrrolo[2,3-b]pyridine derivative was found to have moderate stability in rat liver microsomes, indicating that its structure was reasonably resistant to rapid metabolism. nih.gov Research on MPS1 inhibitors based on the related 1H-pyrrolo[3,2-c]pyridine scaffold showed that increased lipophilicity of a compound led to higher metabolic turnover in mouse liver microsomes (MLM). nih.gov This illustrates the general principle that highly lipophilic molecules are often more readily metabolized by CYP enzymes. Therefore, a key challenge is to balance the lipophilicity required for cell permeability with features that confer metabolic stability.
Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is influenced by a compound's solubility, permeability, and metabolic stability. Structure-based design of pyrrolopyridine derivatives has successfully produced orally bioavailable drug candidates.
This work highlights the complex interplay of properties that must be managed. Key structural features influencing bioavailability include:
Lipophilicity (LogP/LogD): Must be in an optimal range to allow for both dissolution in the gut and permeation across cell membranes.
Polar Surface Area (PSA): Generally, lower PSA is associated with better membrane permeability.
Hydrogen Bond Donors/Acceptors: An excessive number can hinder membrane crossing.
Ionizable Groups: The presence of basic or acidic centers affects solubility and interaction with transporters.
By carefully modifying substituents on the 1H-pyrrolo[2,3-b]pyridine core, medicinal chemists can fine-tune these properties to develop compounds with favorable oral pharmacokinetic profiles suitable for preclinical and clinical advancement.
Mechanistic Investigations and Molecular Target Identification
Elucidation of Molecular Mechanisms of Action for 1H-Pyrrolo[2,3-b]pyridine Derivatives
The molecular mechanisms of 1H-pyrrolo[2,3-b]pyridine derivatives are predominantly associated with their ability to act as competitive inhibitors at the ATP-binding sites of various protein kinases. This inhibition disrupts the phosphorylation cascade essential for signal transduction, thereby affecting a multitude of cellular processes. For instance, the 1H-pyrrolo[2,3-b]pyridine nucleus can form critical hydrogen bonds with the hinge region of the kinase domain, a common feature observed in the binding of many kinase inhibitors. kci.go.kr Further substitutions on the pyrrolopyridine core allow for additional interactions with hydrophobic pockets and other regions of the ATP-binding site, enhancing both potency and selectivity. kci.go.kr
Beyond kinase inhibition, derivatives of the broader pyrrolopyridine class have been investigated for other mechanisms, such as the inhibition of enzymes like phosphodiesterases, which are involved in second messenger signaling. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4B, these compounds can modulate pro-inflammatory cytokine activity.
Identification and Validation of Specific Protein Targets for 1H-Pyrrolo[2,3-b]pyridine Compounds
A significant body of research has focused on identifying and validating the specific protein targets of 1H-pyrrolo[2,3-b]pyridine derivatives. This has led to the discovery of their potent inhibitory activity against a range of protein families, most notably protein kinases, but also other classes of proteins.
Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile template for the design of inhibitors targeting a wide array of protein kinases, many of which are implicated in diseases such as cancer and inflammatory disorders.
Janus Kinases (JAKs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Janus kinases, particularly JAK3. nih.gov By introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, researchers have achieved significant JAK3 inhibitory activity. nih.gov One such compound, 14c, was identified as a potent and moderately selective JAK3 inhibitor. nih.gov
Colony Stimulating Factor 1 Receptor (CSF1R): The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), has been explored for its potential to inhibit CSF1R. A specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized and evaluated for this purpose. nih.gov However, it was found to be significantly less potent than the parent pyrrolopyrimidine compound, highlighting the critical role of the N-3 position in the pyrrolopyrimidine scaffold for efficient CSF1R inhibition. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3. rsc.orgnih.gov Compound 4h, for example, exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively. rsc.orgnih.gov Molecular docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the hinge region of FGFR1. kci.go.krnih.gov
c-Met Kinase: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as inhibitors of c-Met kinase. One compound displayed a strong c-Met kinase inhibition with an IC50 of 22.8 nM.
Phosphoinositide 3-kinases (PI3Ks) and Protein Kinase B (Akt): The PI3K-Akt signaling pathway is a critical downstream effector of FGFR signaling. kci.go.krnih.gov Inhibition of FGFR by 1H-pyrrolo[2,3-b]pyridine derivatives leads to the modulation of this pathway. kci.go.krnih.gov While these compounds affect the PI3K-Akt pathway, evidence for their direct inhibition of PI3K or Akt is still emerging.
Spleen Tyrosine Kinase (SYK): Currently, there is limited publicly available scientific literature specifically detailing the inhibition of Spleen Tyrosine Kinase (SYK) by derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold.
FLT3: Researchers have designed and synthesized two series of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fms-like tyrosine kinase 3 (FLT3). nih.gov One compound, CM5, showed significant inhibition of both FLT3 and its internal tandem duplication (ITD) mutant. nih.gov
Mitotic Kinase Monopolar Spindle 1 (MPS1): While inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been reported as potent and selective inhibitors of MPS1, information on direct inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives is less common. nih.gov
Arginine Kinase: There is currently a lack of specific research in the public domain on the inhibition of Arginine Kinase by compounds containing the 1H-pyrrolo[2,3-b]pyridine core.
Other Kinases: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the discovery of inhibitors for other kinases as well. For instance, derivatives have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), with some compounds exhibiting IC50 values lower than 1 nM. researchgate.netnih.gov Additionally, compounds based on this scaffold have been explored as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK1) and polo-like kinase 4 (PLK4). kci.go.kr Furthermore, a novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II inhibitor of cyclin-dependent kinase 8 (CDK8) with an IC50 value of 48.6 nM. acs.org
Interactive Table of Kinase Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Kinase Target | Example Compound/Series | Key Findings |
| Janus Kinase 3 (JAK3) | 1H-Pyrrolo[2,3-b]pyridine-5-carboxamides (e.g., 14c) | Potent and moderately selective inhibition. nih.gov |
| CSF1R | 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | Less potent than pyrrolopyrimidine counterparts. nih.gov |
| FGFR1, 2, 3 | 1H-Pyrrolo[2,3-b]pyridine derivatives (e.g., 4h) | Potent inhibition with nanomolar IC50 values. rsc.orgnih.gov |
| c-Met Kinase | Novel 1H-pyrrolo[2,3-b]pyridine derivatives | Strong inhibition with an IC50 of 22.8 nM. |
| FLT3 | 1H-Pyrrolo[2,3-b]pyridine derivatives (e.g., CM5) | Significant inhibition of wild-type and mutant FLT3. nih.gov |
| TNIK | 1H-Pyrrolo[2,3-b]pyridine derivatives | Potent inhibition with sub-nanomolar IC50 values. researchgate.netnih.gov |
| CDK8 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | Potent type II inhibitor with an IC50 of 48.6 nM. acs.org |
| SGK1/PLK4 | 1H-Pyrrolo[2,3-b]pyridine analogs | Identified as inhibitors through library screening. kci.go.kr |
Receptor Modulation
Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism: There is currently no direct evidence in the scientific literature to suggest that compounds with a 1H-pyrrolo[2,3-b]pyridine core act as inverse agonists for RORC2. Research on RORC2 inverse agonists has focused on other heterocyclic scaffolds. nih.govnih.govtocris.comtandfonline.com
Ion Channel Modulation
Glutamate-gated Chloride Channels (GluCl): At present, scientific literature does not indicate that 1H-pyrrolo[2,3-b]pyridine derivatives modulate glutamate-gated chloride channels. These channels are primarily found in invertebrates and are targets for other classes of compounds. ljmu.ac.uk
Enzyme Inhibition
While kinase inhibition is the most prominent activity, related pyrrolopyridine scaffolds have shown inhibitory effects on other enzyme classes.
Enoyl-Acyl Carrier Protein Reductase (InhA): Direct inhibitors of InhA have been identified from various chemical classes, but there is no specific mention of compounds with the 1H-pyrrolo[2,3-b]pyridine scaffold acting on this target. nih.govnih.govuniprot.orgmdpi.comresearchgate.net
Nicotinamide Phosphoribosyltransferase (NAMPT): Potent inhibitors of NAMPT have been developed based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. nih.gov While these are pyrrolopyridine derivatives, they belong to a different isomeric class than the 1H-pyrrolo[2,3-b]pyridines. nih.gov
Downstream Signaling Pathway Modulation by Pyrrolo[2,3-b]pyridine Analogs
The inhibition of specific protein kinases by 1H-pyrrolo[2,3-b]pyridine derivatives leads to the modulation of their downstream signaling pathways, which are often aberrantly activated in various diseases.
The inhibition of FGFRs by these compounds directly impacts downstream pathways such as the RAS-MEK-ERK and PI3K-Akt cascades. kci.go.krnih.gov By blocking FGFR autophosphorylation, the activation of these crucial signaling nodes is prevented, leading to reduced cell proliferation and migration. kci.go.krnih.gov
Inhibition of FLT3 by 1H-pyrrolo[2,3-b]pyridine derivatives can induce apoptosis and arrest the cell cycle in the G0/G1 phase in FLT3-dependent acute myeloid leukemia (AML) cell lines. nih.gov
The inhibition of CDK8 has been shown to indirectly suppress β-catenin activity, resulting in the downregulation of the WNT/β-catenin signaling pathway . acs.org This leads to cell cycle arrest in the G2/M and S phases. acs.org
The inhibition of TNIK has been linked to the modulation of the Wnt signaling pathway . researchgate.net
Investigation of Resistance Mechanisms to 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors
The development of resistance to targeted cancer therapies, including inhibitors built on the 1H-pyrrolo[2,3-b]pyridine scaffold, is a significant clinical challenge. Research into the mechanisms of resistance to these agents has revealed two primary strategies employed by cancer cells to evade inhibition: on-target alterations of the drug's molecular target and the activation of alternative signaling pathways that bypass the inhibited molecule.
A key area of investigation has been into inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a family of receptor tyrosine kinases for which several 1H-pyrrolo[2,3-b]pyridine-based inhibitors have been developed. Acquired resistance to FGFR inhibitors often involves the emergence of mutations within the FGFR kinase domain itself. These mutations can sterically hinder the binding of the inhibitor or stabilize the active conformation of the kinase, thereby reducing the drug's efficacy.
One notable 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor, CH5183284/Debio 1347, has been the subject of studies investigating such resistance mechanisms. Preclinical studies have shown that CH5183284/Debio 1347 is a selective and orally available inhibitor of FGFR1, FGFR2, and FGFR3. nih.gov A distinguishing feature of this compound is its ability to inhibit FGFR2 harboring a V564F gatekeeper mutation. nih.govdebiopharm.com This specific mutation is a known mechanism of resistance to other FGFR inhibitors. nih.gov The unique binding mode of CH5183284/Debio 1347 allows it to overcome this particular resistance mutation, highlighting the importance of inhibitor design in preempting resistance. nih.gov
Gatekeeper mutations, located in the ATP-binding pocket of the kinase, are a common mechanism of acquired resistance. For instance, the FGFR1 V561M, FGFR2 V565I/N550K, and FGFR3 V555M mutations have been identified as conferring resistance to various FGFR inhibitors. oaepublish.com The FGFR2 V565I mutation, for example, results in steric hindrance that prevents drug binding, while the N550K mutation stabilizes the active conformation of FGFR2. oaepublish.com In patients with FGFR2-fusion-positive cholangiocarcinoma who developed resistance to the FGFR inhibitor infigratinib, the emergence of the V564F mutation was detected, along with other point mutations such as N549H/K, E565A, K659M, and L617V, which are also predicted to confer resistance. oaepublish.com
The following table summarizes key FGFR kinase domain mutations that have been associated with resistance to various FGFR inhibitors.
Table 1: FGFR Kinase Domain Mutations and Resistance to Inhibitors
| Kinase | Mutation | Conferring Resistance To | Mechanism of Resistance | Reference |
|---|---|---|---|---|
| FGFR1 | V561M | Lucitanib | Stabilizes active conformation, increases autophosphorylation | oaepublish.com |
| FGFR2 | V564F | Infigratinib | Steric clash in the binding pocket | oaepublish.com |
| FGFR2 | V565I | Dovitinib | Steric hindrance of drug binding | oaepublish.com |
| FGFR2 | N550K | Dovitinib | Stabilization of the active conformation | oaepublish.com |
| FGFR3 | V555M | AZ12908010 | Steric hindrance in a cavity adjacent to the ATP binding region | oaepublish.com |
| FGFR3 | V553L | Pemigatinib | Moderate resistance, specific mechanism under investigation | nih.gov |
Beyond on-target mutations, cancer cells can develop resistance by activating bypass signaling pathways. This allows the cell to maintain downstream signaling necessary for proliferation and survival, even when the primary target of the drug is effectively inhibited. For FGFR inhibitors, a prominent bypass mechanism involves the activation of the PI3K-mTOR pathway. nih.gov In a study of patients with urothelial cancer who progressed on FGFR inhibitors, acquired mutations in PIK3CA and inactivating mutations in TSC1/2 were frequently observed. nih.gov
Another critical downstream pathway of FGFR signaling is the MAPK/ERK pathway. nih.govaacrjournals.org Inhibition of FGFR by compounds like CH5183284/Debio 1347 has been shown to suppress ERK phosphorylation in sensitive cell lines. nih.gov However, resistance can emerge through the reactivation of this pathway via alternative receptor tyrosine kinases (RTKs). nih.gov This phenomenon of "bypass track" activation has been observed in resistance to various kinase inhibitors. For example, in non-small cell lung cancer (NSCLC), amplification of the MET proto-oncogene or activation of the EGFR signaling pathway can confer resistance to ALK inhibitors. nih.govnih.gov Similarly, activation of alternative RTKs can mediate resistance to EGFR inhibitors. researchgate.net This highlights a general principle of acquired resistance where cancer cells exhibit plasticity in their signaling networks to overcome targeted inhibition.
The investigation into these resistance mechanisms is crucial for the development of next-generation inhibitors and rational combination therapies. By understanding the specific mutations and bypass pathways that drive resistance, strategies can be devised to either prevent the emergence of resistance or effectively treat resistant disease.
Preclinical Biological Evaluation of 1h Pyrrolo 2,3 B Pyridine Derivatives
In Vitro Cellular Assays
Cell Proliferation and Viability Studies
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant anti-proliferative effects across a variety of cancer cell lines.
One study reported a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, compound 16h , which exhibited excellent anti-proliferative activity. It was tested against A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, showing IC50 values ranging from 0.109 µM to 0.245 µM.
Another derivative, 4h , was found to inhibit the proliferation of 4T1 breast cancer cells. Similarly, a pyrrolo[3,4-c]pyridine-2-carboxamide derivative, 19a , showed antiproliferative effects against several human tumor cell lines. In the pursuit of multi-targeted kinase inhibitors, novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized. Among them, compounds 5e, 5h, 5k, and 5l displayed promising cytotoxic effects against four different cancer cell lines, with IC50 values between 29 and 59 µM mdpi.com.
A series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were evaluated for their anticancer efficacy. Compound QTZ05 proved to be the most potent and selective against four colon cancer cell lines, with IC50 values ranging from 2.3 to 10.2 µM researchgate.net.
Table 1: Anti-proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|---|
| 16h | A549 | Lung Carcinoma | 0.109 - 0.245 |
| MDA-MB-231 | Breast Cancer | 0.109 - 0.245 | |
| MCF-7 | Breast Cancer | 0.109 - 0.245 | |
| 4h | 4T1 | Breast Cancer | Not specified |
| QTZ05 | HCT-116 | Colon Cancer | 2.3 - 10.2 |
| HCT-15 | Colon Cancer | ||
| HT-29 | Colon Cancer | ||
| LOVO | Colon Cancer | ||
| 5k | HepG2 | Liver Cancer | Not specified |
Apoptosis and Cell Cycle Modulation
Several 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells.
Compound 16h was found to promote apoptosis in A549 lung cancer cells in a dose-dependent manner. Flow cytometry results indicated that this compound also effectively arrested the cell cycle in the G0/G1 phase. Another derivative, 4h , was also reported to induce apoptosis in 4T1 breast cancer cells.
Further studies on other related heterocyclic compounds have shown similar mechanisms. For instance, compound QTZ05 caused cell cycle arrest in the sub-G1 phase and induced apoptosis in HCT-116 colon cancer cells, which was characterized by chromatin condensation researchgate.net. Similarly, a pyrazolopyridine derivative, 8a , was found to induce late-stage apoptotic and necrotic effects in MCF-7 cells and arrested the cell cycle at the G2/M phase researchgate.net. The pyrrolo[2,3-d]pyrimidine derivative 5k was also shown to induce cell cycle arrest and apoptosis in HepG2 cells, which was associated with an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2 mdpi.com.
Cellular Pathway Inhibition Assays
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their ability to inhibit specific cellular pathways, particularly those involved in inflammation and cancer signaling.
One study detailed the development of an aminoindazole-pyrrolo[2,3-b]pyridine scaffold into a series of potent and selective inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway nih.govnih.gov. These inhibitors, including SU1261 and SU1349 , selectively perturbed this pathway in U2OS osteosarcoma and PC-3M prostate cancer cells, demonstrating the potential of this scaffold to target specific inflammatory and oncogenic signaling cascades nih.gov.
Another derivative, 11h , a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, was found to be a phosphodiesterase 4B (PDE4B) preferring inhibitor. It significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages that were stimulated with lipopolysaccharide (LPS).
Enzyme Activity Assays and IC50 Determination
The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent inhibitors against a range of protein kinases.
A 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, compound 3c , was evaluated as a colony-stimulating factor 1 receptor (CSF1R) inhibitor. It showed an IC50 of 3.0 nM at low ATP concentrations, though its potency decreased at higher ATP levels nih.gov. Another study identified N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) as a potent CSF1R inhibitor with low-nanomolar enzymatic activity mdpi.com.
In the realm of fibroblast growth factor receptor (FGFR) inhibition, compound 4h demonstrated potent activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. A series of derivatives were also found to be potent inhibitors of glycogen synthase kinase-3β (GSK-3β), with compounds 41 , 46 , and 54 exhibiting exceptionally low IC50 values of 0.22, 0.26, and 0.24 nM, respectively. Another GSK-3β inhibitor, S01 , also showed a subnanomolar IC50 of 0.35 nM nih.gov.
Furthermore, compound 16h was identified as a potent inhibitor of maternal embryonic leucine zipper kinase (MELK) with an IC50 of 32 nM. The pyrrolo[2,3-d]pyrimidine derivative 5k showed significant inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM mdpi.com.
Table 2: Enzyme Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| 3c | CSF1R (low ATP) | 3.0 |
| 12b | CSF1R | Low nanomolar |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| 41 | GSK-3β | 0.22 |
| 46 | 0.26 | |
| 54 | 0.24 | |
| S01 | 0.35 nih.gov | |
| 16h | MELK | 32 |
| 5k | EGFR | 40 - 204 mdpi.com |
| Her2 | ||
| VEGFR2 | ||
| CDK2 |
Target Engagement Studies in Cellular Contexts
Confirming that a compound interacts with its intended target within a cellular environment is a critical step in preclinical evaluation.
For the selective IKKα inhibitors SU1261 and SU1349 , target engagement was demonstrated in U2OS and PC-3M cells by observing their effects on pharmacodynamic markers specific to the non-canonical NF-κB pathway nih.gov.
In the development of LRRK2 inhibitors, an in-cell western assay was used to measure the phosphorylation of Ser935, a known pharmacodynamic marker for LRRK2 activity. The 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivative 32 showed LRRK2-pSer935 IC50 values of 120 nM and 190 nM for the G2019S mutant and wild-type LRRK2, respectively, confirming its engagement with the target kinase in cells acs.org.
Similarly, the GSK-3β inhibitor S01 was shown to engage its target in SH-SY5Y cells. Western blotting revealed that the compound dose-dependently increased the phosphorylation of GSK-3β at the Ser9 site, an inhibitory mark, and subsequently decreased the phosphorylation of the downstream substrate tau at Ser396 nih.gov.
In Vivo Efficacy Studies in Preclinical Models
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives has been validated in several preclinical animal models, excluding human trials.
A highly selective ATM inhibitor, compound 25a , was evaluated in mouse xenograft models of human colorectal cancer. When combined with the chemotherapy agent irinotecan, 25a demonstrated a synergistic antitumor effect. In HCT116 and SW620 xenograft models, the combination resulted in tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively nih.gov.
In a different therapeutic area, the GSK-3β inhibitor S01 was tested in a zebrafish model of Alzheimer's disease induced by AlCl3. The compound was found to significantly ameliorate dyskinesia in the zebrafish, indicating its potential neuroprotective effects in vivo nih.gov. Pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors 47 and 48 were evaluated in a mouse PC3 xenograft model, where they significantly reduced tumor growth nih.gov.
Another study on a pyrrolo[3,4-c]pyridine derivative, 19a , which acts as a NAMPT inhibitor, showed efficacy in a PC-3 mouse xenograft model, supporting its potential as an anti-cancer agent nih.gov.
Pharmacological Activity in Animal Disease Models (e.g., human tumor xenografts, murine infection models)
There is no specific information available in the reviewed scientific literature regarding the pharmacological activity of 3-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine in animal disease models such as human tumor xenografts or murine infection models.
However, research on other derivatives of the 1H-pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine structures has shown significant activity in such models. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are structurally related to the 1H-pyrrolo[2,3-b]pyridine core, have been identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt). nih.gov Representative compounds from this series demonstrated strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses. nih.gov This highlights the potential of the broader pyrrolopyridine scaffold as a basis for the development of anticancer agents.
Another area of investigation for this class of compounds is in the treatment of infectious diseases. For example, 3,5-disubstituted-7-azaindoles have been optimized for the treatment of Human African Trypanosomiasis. nih.gov While this study provides insights into the anti-trypanosomal activity of the 7-azaindole (B17877) core, it does not include data on this compound.
Modulation of Biomarkers in Preclinical Models
No specific data exists in the public scientific literature on the modulation of biomarkers in preclinical models by this compound.
Nonetheless, studies on related pyrrolopyrimidine derivatives have demonstrated clear biomarker modulation in preclinical settings. The aforementioned 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide inhibitors of Akt were shown to modulate biomarkers of signaling through the PI3K-PKB pathway in vivo. nih.gov This indicates that compounds based on the pyrrolopyridine framework can effectively engage their intended targets in a biological system, leading to measurable downstream effects. The ability to modulate specific biomarkers is a crucial step in the preclinical evaluation of any potential therapeutic agent.
Efficacy against Parasitic Organisms (e.g., plant-parasitic nematodes, insects)
There is a lack of available scientific literature detailing the efficacy of this compound against parasitic organisms such as plant-parasitic nematodes or insects.
While direct evidence is absent for the specified compound, the broader class of nitrogen-containing heterocyclic compounds, which includes the 1H-pyrrolo[2,3-b]pyridine scaffold, has been a source of molecules with insecticidal properties. For example, novel trifluoromethyl pyridine (B92270) derivatives containing a 1,3,4-oxadiazole moiety have shown good insecticidal activity against various pests. nih.gov This suggests that the pyridine ring system, a core component of this compound, is a relevant structural feature in the design of insecticides. However, without specific studies, it is not possible to infer any parasiticidal activity for this compound.
Computational Chemistry and Molecular Modeling Studies of 1h Pyrrolo 2,3 B Pyridine Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the fundamental interactions that drive biological activity. For 1H-pyrrolo[2,3-b]pyridine derivatives, docking studies have been instrumental in elucidating their binding modes within the ATP-binding sites of various kinases.
Research on a series of 1H-pyrrolo[2,3-b]pyridine compounds as inhibitors for kinases such as c-Met, Fibroblast Growth Factor Receptor (FGFR), and Traf2 and Nck-interacting kinase (TNIK) has revealed a conserved binding pattern. The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole (B17877), typically acts as a hinge-binder. nih.gov This interaction is characterized by the formation of two critical hydrogen bonds between the pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group with the backbone residues of the kinase hinge region. nih.govtandfonline.com
For instance, in studies with c-Met kinase, the pyrrolo[2,3-b]pyridine moiety forms hydrogen bonds with the backbone of Met1160 in the hinge region. tandfonline.comsci-hub.se Similarly, when docked into the FGFR1 kinase domain, the scaffold forms two hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the amide group of alanine (B10760859) (A564). nih.gov Beyond these key hydrogen bonds, other interactions such as π-π stacking with aromatic residues (e.g., Phenylalanine) and hydrophobic interactions with other residues in the active site further stabilize the ligand-protein complex. sci-hub.senih.gov
Docking studies on 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, which are structurally related to 3-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, have been conducted to analyze the molecular features contributing to high inhibitory activity against c-Met kinase. nih.gov These computational analyses, often validated against co-crystallization data, provide a rational basis for designing new analogs with improved potency. nih.gov For example, based on docking results, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was predicted to form an additional hydrogen bond, a hypothesis that was later confirmed to improve compound activity. nih.gov
| Target Kinase | Key Interacting Residues | Interaction Type | Source |
|---|---|---|---|
| c-Met | Met1160 | Hydrogen Bond | tandfonline.com |
| c-Met | Phe1223, Phe1134 | π-π Stacking | sci-hub.se |
| FGFR1 | E562, A564 | Hydrogen Bond | nih.gov |
| FGFR1 | F489 | π-π Stacking | nih.gov |
| PDE4B | Phe618, Tyr405 | π-π Stacking | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. taylorandfrancis.comscienceforecastoa.com This method is invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.
For 1H-pyrrolo[2,3-b]pyridine derivatives, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. tandfonline.comimist.ma These studies generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity.
In a study on 67 pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, robust 3D-QSAR models were developed. tandfonline.comscilit.com The CoMSIA model, which considered steric, electrostatic, hydrophobic, donor, and acceptor fields, yielded high statistical significance (q² = 0.751, r² = 0.946), indicating strong predictive power. scilit.com The resulting contour maps highlighted that hydrophobic interactions played a key role in inhibitory activity, providing clear guidance for structural modifications. scilit.com
Similarly, a 3D-QSAR study on 31 derivatives of 1H-pyrrolo[2,3-b]pyridine as potent TNIK inhibitors produced highly reliable CoMFA and CoMSIA models. imist.maresearchgate.net The CoMSIA model, in this case, showed a squared cross-validation coefficient (Q²) of 0.74 and a non-cross-validated correlation coefficient (R²) of 0.96. researchgate.netimist.ma These models are crucial for understanding which functional groups enhance or diminish the inhibitory activity of the compounds. imist.ma The insights from these QSAR models, often used in conjunction with docking results, facilitate the rational design of new compounds with potentially higher potency. imist.ma
| Target | Model | q² (Cross-validated r²) | r² (Non-cross-validated) | r²_pred (Predictive r²) | Source |
|---|---|---|---|---|---|
| c-Met Kinase | CoMFA | 0.692 | 0.912 | 0.897 | scilit.com |
| c-Met Kinase | CoMSIA | 0.751 | 0.946 | 0.944 | scilit.com |
| TNIK | CoMFA | 0.65 | 0.86 | 0.97 | researchgate.netimist.ma |
| TNIK | CoMSIA | 0.74 | 0.96 | 0.95 | researchgate.netimist.ma |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations are performed on the most promising docked poses to assess the reliability of the binding mode and to further explore the nuances of enzyme-ligand interactions. tandfonline.comnih.gov
MD simulations, often run for nanoseconds, have been applied to complexes of 1H-pyrrolo[2,3-b]pyridine derivatives with their target kinases. tandfonline.comsci-hub.se For example, a 100-nanosecond MD simulation was conducted on a newly designed, highly active c-Met inhibitor bound to the kinase's active site. tandfonline.com The analysis of the simulation trajectory, particularly the root-mean-square deviation (RMSD), confirmed the stability of the proposed binding mode and the rationality of the design. tandfonline.comnih.gov
These simulations provide detailed information on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. They can also reveal the role of water molecules in mediating interactions between the ligand and the protein, which is often missed in static docking studies. nih.gov The insights gained from MD simulations are critical for validating docking results and refining the understanding of the dynamic nature of ligand recognition. nih.gov
Free Energy Perturbation Calculations
Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common protein target. wikipedia.org It operates by computationally "mutating" one ligand into another through a series of non-physical intermediate steps, or "windows," and calculating the free energy change for this transformation both in solution and when bound to the protein. wikipedia.org The difference between these two values gives the relative binding free energy (ΔΔG).
While direct FEP studies on this compound are not extensively documented in the provided literature, related methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) have been used to estimate the binding free energies of pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine derivatives. scilit.comnih.gov For instance, MM-PBSA calculations were used to determine the binding free energy of a newly designed c-Met inhibitor, helping to validate its stability within the active site. scilit.com These calculations indicated that the designed compound could form a stable complex, primarily through favorable electrostatic and van der Waals interactions. nih.gov
FEP and other free energy calculation methods are computationally intensive but provide a more accurate prediction of ligand potency than docking scores alone. They are particularly useful in lead optimization for ranking a series of closely related analogs and prioritizing those with the highest predicted affinity for synthesis and biological testing.
De Novo Design Strategies based on the Pyrrolo[2,3-b]pyridine Scaffold
De novo design strategies utilize computational algorithms to generate novel molecular structures with desired properties, often starting from a core scaffold or by building a molecule atom-by-atom within a protein's binding site. The 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent starting point for such strategies due to its proven role as a versatile hinge-binding element in many kinase inhibitors. nih.govacs.org
Computational studies combining insights from molecular docking and 3D-QSAR have been used to guide the design of novel 1H-pyrrolo[2,3-b]pyridine derivatives. tandfonline.com By analyzing the favorable interaction regions highlighted by QSAR contour maps and the available space within the target's active site from docking, medicinal chemists can propose modifications to the core scaffold. tandfonline.comsci-hub.se This approach led to the design of 31 novel c-Met inhibitors with predicted improved activity. scilit.com
In one successful example, a de novo drug design strategy led to the discovery of a potent and selective type II CDK8 inhibitor for colorectal cancer, which was based on the 1H-pyrrolo[2,3-b]pyridine scaffold. acs.org Similarly, scaffold-hopping strategies, where the core of a known inhibitor is replaced with a bioisosteric equivalent like 1H-pyrrolo[2,3-b]pyridine, have been employed to design potent Bruton's tyrosine kinase (BTK) inhibitors. nih.gov These design strategies demonstrate the power of computational chemistry to explore novel chemical space and generate innovative drug candidates built upon the privileged 1H-pyrrolo[2,3-b]pyridine framework. strath.ac.uk
Analytical Methodologies for 1h Pyrrolo 2,3 B Pyridine Compounds in Research
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))
Spectroscopic methods are fundamental for the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for determining the chemical structure of 1H-pyrrolo[2,3-b]pyridine derivatives.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For 3-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, the expected monoisotopic mass would be a key parameter for confirmation. While specific data for this compound is scarce, related compounds like 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine have been analyzed, with predicted m/z values for various adducts such as [M+H]⁺ and [M+Na]⁺ being calculated. uni.lu
| Technique | Information Provided | Example Application for Pyrrolopyridine Derivatives |
| ¹H NMR | Number of different kinds of protons, their chemical environment, and neighboring protons. | Identification of substituent positions on the pyrrolo[2,3-b]pyridine core. |
| ¹³C NMR | Number of different kinds of carbon atoms and their electronic environment. | Confirmation of the carbon skeleton and functional groups. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition of the compound. | Verification of the molecular formula. |
| High-Resolution MS (HRMS) | Precise molecular weight, allowing for unambiguous determination of the elemental formula. | Confirmation of the exact mass of synthesized pyrrolopyridine compounds. mdpi.com |
Chromatographic Purity and Quantification Methods (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods for the analysis of 1H-pyrrolo[2,3-b]pyridine derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. The choice of stationary phase (e.g., C18 column) and mobile phase is critical for achieving good separation. For related pyrrolo[2,3-d]pyrimidine analogs, HPLC has been used to determine purity, with typical methods employing a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. mdpi.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net This makes it a greener and more efficient method for purity assessment and quantification. researchgate.netnih.gov UPLC methods are particularly valuable in high-throughput screening and quality control environments where speed and sensitivity are paramount. For the analysis of 7-azaindole (B17877) derivatives, which are structurally related to 1H-pyrrolo[2,3-b]pyridines, UPLC provides a powerful analytical tool. nih.gov
| Method | Stationary Phase (Typical) | Mobile Phase (Typical) | Detection | Application |
| HPLC | C18 | Acetonitrile/Water Gradient | UV | Purity determination and quantification of pyrrolopyridine derivatives. mdpi.com |
| UPLC | Sub-2 µm particles (e.g., C18) | Acetonitrile/Water Gradient | UV, MS | High-resolution separation, purity analysis, and quantification with increased speed and sensitivity. researchgate.netnih.gov |
Elemental Analysis for Compound Verification
Elemental analysis is a destructive technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages of each element are compared with the calculated theoretical values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula. For novel 1H-pyrrolo[2,3-b]pyridine derivatives, elemental analysis is a standard characterization method reported in synthetic chemistry literature to confirm the successful synthesis of the target molecule. researchgate.net
| Element | Theoretical % (for C₇H₆ClN₃) |
| Carbon (C) | 50.17 |
| Hydrogen (H) | 3.61 |
| Chlorine (Cl) | 21.15 |
| Nitrogen (N) | 25.07 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Nucleophilic substitution of 4-chloro-pyrrolopyridine precursors with amines is a common approach. For example, microwave-assisted reactions (373 K, 1 h) in dioxane with tertiary amine bases (e.g., diisopropylethylamine) enhance reaction efficiency by accelerating substitution kinetics . Alternative methods include Vilsmeier–Haack reactions (DMF-POCl₃) for chlorination at the 4-position of pyrrolopyridine scaffolds, though yields may vary depending on substituent electronic effects . Optimization requires monitoring by LCMS to track intermediate formation and purity (e.g., 94.77% LCMS purity reported in analogous syntheses) .
Q. How can NMR spectroscopy distinguish between regioisomers in pyrrolopyridine derivatives?
- Methodological Answer : ¹H NMR chemical shifts for aromatic protons and NH groups are critical. For instance, in structurally related compounds, the NH proton of the pyrrole ring appears at δ ~12.43 ppm (DMSO-d₆), while aromatic protons in the pyridine moiety resonate at δ ~8.69 ppm (doublet, J = 8.4 Hz). Coupling patterns and integration ratios help differentiate substituent positions . For chlorinated analogs, deshielding effects from the chloro group further shift adjacent protons by ~0.3–0.5 ppm .
Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) outcomes for halogenated pyrrolopyridines?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes high-quality crystal growth. In reported structures, intramolecular hydrogen bonds (e.g., N–H⋯O, 1.92 Å) stabilize molecular conformations, aiding crystal packing. Refinement using SHELXL with riding H-atom models (C–H = 0.95–0.99 Å) ensures accurate thermal parameter assignments .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chloro substituent at position 3 acts as a directing group, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the fused pyrrole ring may reduce reactivity at position 4. Computational DFT studies (not directly cited) are recommended to map charge distribution. Experimentally, microwave-assisted conditions (e.g., 373 K, 1 h) with Pd(PPh₃)₄ enhance coupling efficiency for bulky substrates .
Q. What are the implications of conformational flexibility in pyrrolopyridine-based kinase inhibitors?
- Methodological Answer : Crystal structures reveal dihedral angles (e.g., 85.5° between pyrrolopyridine and benzyl groups) that influence binding to kinase active sites. Molecular dynamics simulations can model how substituents like the 3-chloro group affect rotational freedom and hydrophobic interactions. For example, equatorial vs. axial orientations of piperidine moieties in analogs correlate with JAK2 inhibition potency .
Q. How can contradictory LCMS and HPLC purity data be resolved during compound characterization?
- Methodological Answer : Discrepancies arise from ion suppression in LCMS (e.g., matrix effects) vs. UV detection in HPLC. Validate purity by orthogonal methods: (1) Use high-resolution MS (HRMS) to confirm molecular ions; (2) Compare retention times in HPLC with authentic standards; (3) Perform ¹H-¹³C HSQC NMR to detect low-level impurities. A study on related pyrrolopyrimidines achieved 97.34% HPLC purity after column chromatography (SiO₂, n-hexane/EtOAc) .
Q. What strategies mitigate byproduct formation in nucleophilic substitutions of 4-chloro-pyrrolopyridines?
- Methodological Answer : Competing hydrolysis of the 4-chloro group can be suppressed by anhydrous conditions (e.g., molecular sieves) and excess amine nucleophiles (2 eq.). In cases of poor solubility, switch to polar aprotic solvents (e.g., DMF) with microwave irradiation to reduce reaction time. Tertiary amines (e.g., DIPEA) neutralize HCl byproducts, preventing acid-catalyzed degradation .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for 3-chloro-pyrrolopyridine analogs targeting kinase inhibition?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituent variations at positions 3 (Cl, F, Br) and 4 (NH₂, OMe, alkyl).
- Step 2 : Characterize solubility (logP via shake-flask method) and stability (pH 7.4 PBS, 37°C).
- Step 3 : Screen kinase inhibition (IC₅₀) using TR-FRET assays. Correlate activity with steric/electronic parameters (Hammett σ, Taft Es).
- Example : A JAK inhibitor intermediate showed improved potency with nitro groups at position 5, attributed to enhanced π-stacking .
Q. What crystallographic metrics validate the accuracy of hydrogen-bonding networks in pyrrolopyridine structures?
- Methodological Answer :
- Metric 1 : Hydrogen-bond distances (e.g., N–H⋯O ≤ 2.2 Å) and angles (≥ 150°).
- Metric 2 : R-factor convergence (≤ 0.05) and displacement parameters (Ueq ≤ 0.05 Ų for non-H atoms).
- Case Study : In N-(4-chlorophenyl)-thienopyridine, intramolecular N–H⋯N bonds (1.92 Å) and C–H⋯Cl interactions (3.42 Å) were validated via SHELXL refinement, with wR = 0.145 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
